N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide

Description

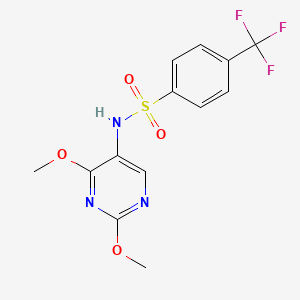

N-(2,4-Dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine ring substituted with two methoxy groups at the 2- and 4-positions, linked via a sulfonamide bridge to a benzene ring bearing a trifluoromethyl group at the para position.

Properties

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O4S/c1-22-11-10(7-17-12(18-11)23-2)19-24(20,21)9-5-3-8(4-6-9)13(14,15)16/h3-7,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKKNYZAWPXMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine and benzene intermediates. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 383.37 g/mol. The presence of the trifluoromethyl group and the pyrimidine moiety contributes to its unique chemical properties, making it a valuable scaffold for drug development.

-

Anticancer Activity :

- Research indicates that compounds similar to N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide exhibit promising anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival .

- Antimicrobial Properties :

- Cholinesterase Inhibition :

Case Study 1: Anticancer Activity

A study conducted on similar compounds revealed that modifications to the pyrimidine structure significantly enhanced cytotoxicity against breast cancer cell lines. The introduction of a trifluoromethyl substituent was crucial in increasing potency due to improved lipophilicity and cellular uptake.

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that derivatives of this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The sulfonamide moiety played a pivotal role in this activity, suggesting potential for development as new antimicrobial agents.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compound 13p ()

- Structure : 2-Chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzene sulfonamide.

- Key Differences :

- Pyrimidine substituents: Chloro and fluoro groups (electron-withdrawing) vs. methoxy groups (electron-donating) in the target compound.

- Biological Activity : Demonstrated herbicidal properties, likely due to the trifluoromethyl group enhancing lipophilicity and membrane penetration .

- Implications : The target compound’s methoxy groups may improve solubility but reduce herbicidal potency compared to halogenated analogs.

N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide ()

- Structure : Bromo and piperidinyl substituents on the pyrimidine, with a methoxy group on the phenyl ring.

- Crystallographic data (e.g., bond lengths, packing efficiency) suggest enhanced stability due to halogen interactions, whereas methoxy groups may favor hydrogen bonding .

Trifluoromethyl-Substituted Sulfonamides ()

N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide

- Structure : Trifluoromethyl absent; instead, a pyridine-thiazole hybrid system with methylsulfonyl and carboxamide groups.

- Key Differences: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Thiazole and pyridine moieties in compounds may improve insecticidal activity via π-π stacking, whereas the target’s pyrimidine could offer alternative binding modes .

Acynonapyr and Isocycloseram ()

- Structure : Complex heterocycles with trifluoromethyl and sulfonamide groups.

- Key Differences :

- Multiple trifluoromethyl groups in these compounds increase resistance to oxidative degradation compared to the target’s single CF₃ group.

- Broader-spectrum bioactivity (e.g., acaricidal, fungicidal) observed in polyhalogenated derivatives, suggesting the target compound may require structural optimization for similar efficacy .

Data Tables

Table 1: Substituent Effects on Pyrimidine-Based Sulfonamides

Table 2: Trifluoromethyl Impact on Bioactivity

Research Findings and Implications

Substituent Trade-offs : Methoxy groups on pyrimidine improve aqueous solubility but may reduce membrane permeability compared to halogenated analogs.

Trifluoromethyl Role : The para-CF₃ group enhances resistance to enzymatic degradation, a critical feature for agrochemical longevity.

Structural Optimization : Hybridizing the target compound with thiazole or pyridine moieties (as in ) could expand its bioactivity spectrum.

Biological Activity

N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The presence of a trifluoromethyl group enhances lipophilicity and biological activity. The molecular formula for this compound is , with a molecular weight of approximately 355.31 g/mol.

- COX-2 Inhibition : Recent studies indicate that derivatives of pyrimidine compounds exhibit potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. For instance, some pyrimidine derivatives have shown IC50 values comparable to established COX-2 inhibitors like Celecoxib, suggesting potential anti-inflammatory properties .

- Anticancer Activity : The compound has been evaluated for its anticancer effects against various cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Studies report that certain derivatives demonstrate significant cytotoxicity with low IC50 values in the nanomolar range, indicating their potential as chemotherapeutic agents .

- Cell Cycle Arrest and Apoptosis Induction : Research indicates that treatment with the compound can lead to cell cycle arrest at specific phases (sub-G1 and G2/M) and increase apoptotic rates in cancer cell lines, highlighting its mechanism as a potential anticancer agent .

Biological Activity Data

| Activity | IC50 Value (µM) | Reference Compound | Notes |

|---|---|---|---|

| COX-2 Inhibition | 0.17 | Celecoxib | Comparable inhibition profile |

| Anticancer (MCF-7) | 1.68 | Doxorubicin | Low cytotoxicity on normal cells |

| Cell Cycle Arrest (G2/M) | Not specified | - | Significant accumulation in treated cells |

Case Studies

- Pyrimidine Derivatives as COX-2 Inhibitors : A study published in MDPI explored various pyrimidine derivatives, including this compound. The results showed that these compounds exhibited strong COX-2 inhibitory activity at low concentrations, suggesting their potential use in treating inflammatory diseases .

- Anticancer Efficacy : Another study investigated the anticancer properties of similar compounds against multiple cancer cell lines. The findings revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis effectively, making them candidates for further development as anticancer therapies .

- In Silico Studies : Computational studies have indicated favorable pharmacokinetic properties for these compounds, including good absorption and low interactions with other drugs. This suggests a promising therapeutic profile for clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing N-(2,4-dimethoxypyrimidin-5-yl)-4-(trifluoromethyl)benzene-1-sulfonamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide derivatives are often prepared by reacting sulfonyl chlorides with amines. Evidence from structurally similar compounds (e.g., PR16 in ) suggests using method C1, which involves coupling a pyrimidinyl amine with a sulfonyl chloride under inert conditions (e.g., dry DCM, 0–5°C, 12–24 hours). Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields high-purity products .

| Key Reaction Parameters |

|---|

| Solvent: Dry dichloromethane |

| Temperature: 0–5°C |

| Reaction Time: 12–24 hours |

| Purification: Hexane/EtOAc (3:1) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming the pyrimidine and sulfonamide backbone. For example, in PR16 ( ), the trifluoromethyl group shows a distinct ¹³C NMR peak at ~120 ppm (q, ) due to CF₃ coupling. The pyrimidine protons appear as singlets in the aromatic region (δ 6.5–8.5 ppm) .

- FT-IR : Confirms sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and pyrimidine C=N stretches (~1600 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for PR16: 371.3 g/mol) .

Q. What safety protocols should be followed when handling this compound?

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers at 2–8°C to prevent degradation.

- Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer : The -CF₃ group is a strong electron-withdrawing moiety, which polarizes the benzene ring and enhances electrophilic substitution resistance. Computational studies (e.g., DFT) can quantify this effect by analyzing charge distribution via Mulliken population analysis. For example, in , trifluoromethyl-substituted oxadiazoles show reduced HOMO-LUMO gaps (~4.5 eV), increasing stability in oxidative environments .

| Electronic Effects of -CF₃ |

|---|

| Hammett σₚ value: +0.54 |

| HOMO-LUMO gap reduction: ~15% |

| Increased metabolic stability |

Q. What strategies can resolve contradictions in bioactivity data across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). For sulfonamides ( ), orthogonal assays are recommended:

- Enzyme Inhibition : Use fluorescence polarization for real-time kinetics.

- Cell-Based Assays : Validate with siRNA knockdown controls.

- Structural Analysis : Co-crystallization (e.g., X-ray diffraction) identifies binding modes, resolving false negatives from solubility issues .

Q. Can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like carbonic anhydrase IX. Use the following workflow:

Target Preparation : Retrieve PDB structures (e.g., 3IAI) and remove water molecules.

Ligand Parameterization : Assign charges via AM1-BCC.

Docking : Grid box centered on the active site (20 ų).

Validation : Compare with experimental IC₅₀ values from enzyme assays.

- Example: A related sulfonamide () showed a docking score of -9.2 kcal/mol, correlating with its nM-level inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.